molecular formula C18H15NO4 B2735967 3-benzoyl-5,7-dimethoxyquinolin-4-ol CAS No. 769972-63-6

3-benzoyl-5,7-dimethoxyquinolin-4-ol

Cat. No.: B2735967
CAS No.: 769972-63-6
M. Wt: 309.321
InChI Key: BKYXHOOIPMURJN-UHFFFAOYSA-N
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Description

3-Benzoyl-5,7-dimethoxyquinolin-4-ol is a quinoline derivative with the molecular formula C18H15NO4. This compound is known for its unique chemical structure, which includes a benzoyl group and two methoxy groups attached to a quinoline core. Quinoline derivatives are widely studied due to their significant biological and pharmaceutical activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-benzoyl-5,7-dimethoxyquinolin-4-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3-benzoyl-4-hydroxyquinoline with methoxy-substituted benzaldehydes in the presence of a base . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Benzoyl-5,7-dimethoxyquinolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various halogenated or nitrated derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-benzoyl-5,7-dimethoxyquinolin-4-ol involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division. This inhibition can lead to the suppression of cancer cell growth and proliferation . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .

Comparison with Similar Compounds

Uniqueness: 3-Benzoyl-5,7-dimethoxyquinolin-4-ol is unique due to the presence of both benzoyl and methoxy groups, which enhance its biological activity and chemical reactivity. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications .

Properties

IUPAC Name

3-benzoyl-5,7-dimethoxy-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-22-12-8-14-16(15(9-12)23-2)18(21)13(10-19-14)17(20)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYXHOOIPMURJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=O)C(=CN2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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